molecular formula C25H24N2O4 B2523924 3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole CAS No. 314257-90-4

3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole

Cat. No.: B2523924
CAS No.: 314257-90-4
M. Wt: 416.477
InChI Key: GHTLSESRJCWLKR-UHFFFAOYSA-N
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Description

3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole is a useful research compound. Its molecular formula is C25H24N2O4 and its molecular weight is 416.477. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Reactions

  • Novel Oxidative Coupling Reactions of Indoles : Research by Berti et al. (1968) demonstrated that indole derivatives with a free position 3 are converted into corresponding 3-nitro-derivatives using benzoyl nitrate. This work highlights the versatility of indole compounds in undergoing oxidative coupling reactions, providing insights into the reactivity of similar structures (Berti, Settimo, & Nannipieri, 1968).

  • Nitrosation of Indoles : Jackson et al. (1977) explored the nitrosation of 1-methylindole, leading to complex reactions and forming various nitroso and nitro derivatives. These reactions underline the complex chemistry of indole derivatives and their susceptibility to electrophilic attack, demonstrating the potential for creating a variety of compounds through nitrosation (Jackson, Johnston, & Shannon, 1977).

  • Synthesis of Aminoethyl-Indole Derivatives : Mahboobi and Bernauer (1988) synthesized alkyl 3-(2-aminoethyl)-1H-indole-2-acetates, starting from methyl 1H-indole-2-acetate. This synthesis pathway provides a method for introducing aminoethyl groups into the indole framework, which could be useful for further chemical transformations (Mahboobi & Bernauer, 1988).

  • Reactions with Nitrogen Dioxide and Nitrous Acid : Astolfi et al. (2006) investigated the reactions of indoles with nitrogen dioxide and nitrous acid, leading to various nitroso and nitro derivatives. This study contributes to understanding the chemical behavior of indoles under different reactive conditions and highlights the potential for synthesizing diverse indole-based structures (Astolfi, Panagiotaki, Rizzoli, & Greci, 2006).

  • Antioxidant Activity and Thermal Stability : Alberti et al. (1993) focused on the antioxidant activity and thermal stability of indolinonic nitroxides, revealing their potential as process stabilizers in the extrusion of polypropylene. This study showcases the application of indole derivatives beyond synthetic chemistry, hinting at their utility in industrial processes (Alberti, Carloni, Greci, Stipa, & Neri, 1993).

Properties

IUPAC Name

3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1-methyl-2-phenylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4/c1-26-21-12-8-7-11-19(21)24(25(26)17-9-5-4-6-10-17)20(16-27(28)29)18-13-14-22(30-2)23(15-18)31-3/h4-15,20H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTLSESRJCWLKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(C[N+](=O)[O-])C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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